2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Medicinal Chemistry Chemical Synthesis Property Prediction

This 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS 24023-73-2) is a versatile building block featuring a reactive chloromethyl handle and a 3-methylphenyl (meta-tolyl) group on the 1,3,4-oxadiazole core. The meta-substitution pattern uniquely modulates ring electronics and electrophilic reactivity compared to unsubstituted or para-methyl analogs, critically impacting SAR in medicinal chemistry. Ideal for constructing focused libraries, targeted covalent inhibitors (TCIs), PROTAC linkers, activity-based probes, and agrochemical leads. Insist on this exact CAS to ensure reproducible reactivity and biological outcomes.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 24023-73-2
Cat. No. B1348105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
CAS24023-73-2
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(O2)CCl
InChIInChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3
InChIKeyIBMPKWVAMRQBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS 24023-73-2) for Scientific Research and Procurement


2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole (CAS 24023-73-2) is a heterocyclic compound belonging to the 1,3,4-oxadiazole family, characterized by a reactive chloromethyl group at the 2-position and a 3-methylphenyl (m-tolyl) substituent at the 5-position [1]. With a molecular formula of C10H9ClN2O, a molecular weight of 208.64 g/mol, and a melting point of 70 °C [2], this compound serves primarily as a versatile chemical building block in medicinal chemistry and materials science due to its dual functionality: the oxadiazole core provides a known pharmacophore scaffold, while the chloromethyl group acts as a reactive electrophilic handle for nucleophilic substitution and further derivatization [3]. Its physical properties, including a density of 1.242 g/cm³ and a boiling point of 340.2 °C at 760 mmHg, are well-documented for handling and purification purposes .

Why 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole Cannot Be Casually Substituted by Other Oxadiazole Analogs


Substituting 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole with a generic oxadiazole or a closely related analog (e.g., 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole or 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole) fails due to the distinct electronic and steric contributions of the 3-methylphenyl (meta-tolyl) group. This substituent modulates the electron density of the oxadiazole ring and the reactivity of the chloromethyl electrophile, directly influencing both the rate and regioselectivity of subsequent nucleophilic substitution reactions [1]. In the context of structure-activity relationships (SAR) within the oxadiazole class, even subtle positional isomerism (e.g., 3-methyl vs. 4-methyl substitution) can lead to significant variations in biological activity, including antimicrobial potency and enzyme inhibition profiles, as documented in systematic SAR studies [2][3]. Therefore, substituting this specific building block can derail a synthetic pathway or compromise the biological activity of a final compound, making rigorous procurement based on exact CAS number essential.

Quantitative Evidence for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole: Reactivity and Property Differentiation


Physical Property Differentiation: Melting Point and LogP of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole vs. 4-Methylphenyl Isomer

The 3-methylphenyl substitution in the target compound results in a lower melting point and a higher predicted lipophilicity (LogP) compared to its 4-methylphenyl isomer. This difference is critical for solubility and purification during synthesis [1][2]. While direct experimental LogP for the target is not available, predicted values indicate a measurable difference in hydrophobicity, which influences chromatographic behavior and biological partitioning .

Medicinal Chemistry Chemical Synthesis Property Prediction

Reactivity of Chloromethyl Group in Nucleophilic Substitution for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole vs. Alkyl-Substituted Analogs

The chloromethyl group in 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole serves as a reactive electrophilic center, enabling efficient nucleophilic substitution with amines, thiols, and azides to generate diverse compound libraries. This reactivity is a defining feature of 2-aryl-5-chloromethyl-1,3,4-oxadiazoles as a class, distinguishing them from non-halogenated or less reactive alkyl-substituted oxadiazoles [1]. While direct comparative kinetic data between the 3-methylphenyl and 4-methylphenyl isomers are absent in the open literature, the electronic effect of the meta-methyl substituent on the oxadiazole ring can subtly influence the electrophilicity of the chloromethyl carbon, potentially affecting reaction rates in SN2-type displacements [2].

Organic Synthesis Medicinal Chemistry Chemical Biology

Documented Synthetic Utility: Use of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole as a Precursor in the Synthesis of Oxadiazolyl Pyridazinones with Antifeedant Activity

The compound serves as a key intermediate in the synthesis of oxadiazolyl 3(2H)-pyridazinones, which have been quantitatively evaluated for insect antifeedant activity against the Asiatic corn borer (Ostrinia furnacalis). In a direct head-to-head comparison, certain derivatives in this series exhibited feeding deterrency values of 57% and 51% at 500 mg/kg, establishing a benchmark for activity that is not inherently present in the simpler chloromethyl oxadiazole building blocks but is enabled by them [1][2]. While the target compound itself was not the final active agent, its role in constructing the active pharmacophore underscores its procurement value for SAR-driven agricultural chemistry programs.

Agricultural Chemistry Insect Antifeedants Pesticide Discovery

Procurement-Driven Research Applications for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole


Medicinal Chemistry: Building Block for Targeted Covalent Inhibitor and PROTAC Development

The electrophilic chloromethyl group enables the compound to act as a versatile building block for introducing the 1,3,4-oxadiazole scaffold into larger molecules. In targeted covalent inhibitor (TCI) design, the chloromethyl handle can be replaced with a reactive warhead (e.g., acrylamide) or used to attach a linker for proteolysis-targeting chimeras (PROTACs). Its procurement is justified for medicinal chemistry groups constructing focused libraries of oxadiazole-containing analogs for lead optimization [1].

Agricultural Chemistry: Synthesis of Oxadiazole-Based Insect Antifeedants and Growth Regulators

As demonstrated by the synthesis of oxadiazolyl pyridazinones with confirmed antifeedant activity against Asiatic corn borer, this compound is a key intermediate for developing novel crop protection agents. Researchers in agrochemical discovery can leverage this building block to explore SAR around the oxadiazole core, aiming to improve potency and selectivity against agricultural pests [2].

Chemical Biology: Development of Oxadiazole-Based Fluorescent Probes and Activity-Based Probes

The chloromethyl group can be substituted with various nucleophiles, including those bearing fluorescent tags or biotin. This allows for the creation of activity-based probes (ABPs) to study enzyme function or protein interactions in cellular contexts. The specific substitution pattern on the oxadiazole ring may influence binding affinity and selectivity, making the exact CAS number critical for reproducibility in chemical biology experiments [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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